molecular formula C7H9NNa2O7 B12780023 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt CAS No. 117773-39-4

2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt

Katalognummer: B12780023
CAS-Nummer: 117773-39-4
Molekulargewicht: 265.13 g/mol
InChI-Schlüssel: SGIGADVLRLOKIM-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it typically involves the use of hydroxyamino compounds and carbonyl-containing reagents. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety. The use of advanced technologies, such as automated synthesis and real-time monitoring, further enhances the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or activator. In industry, it is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt include other hydroxyamino acids and their derivatives. Examples include 2-Hydroxy-2-sulfinatoacetic acid disodium salt and 2-Hydroxy-5-nitrobenzenesulfonic acid disodium salt .

Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its unique chemical properties. This compound’s ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable subject of study and use in scientific research.

Eigenschaften

CAS-Nummer

117773-39-4

Molekularformel

C7H9NNa2O7

Molekulargewicht

265.13 g/mol

IUPAC-Name

disodium;2-hydroxy-2-(hydroxycarbamoyl)-3-methylpentanedioate

InChI

InChI=1S/C7H11NO7.2Na/c1-3(2-4(9)10)7(14,6(12)13)5(11)8-15;;/h3,14-15H,2H2,1H3,(H,8,11)(H,9,10)(H,12,13);;/q;2*+1/p-2

InChI-Schlüssel

SGIGADVLRLOKIM-UHFFFAOYSA-L

Kanonische SMILES

CC(CC(=O)[O-])C(C(=O)NO)(C(=O)[O-])O.[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.